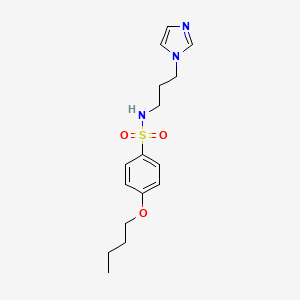

4-butoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-butoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-2-3-13-22-15-5-7-16(8-6-15)23(20,21)18-9-4-11-19-12-10-17-14-19/h5-8,10,12,14,18H,2-4,9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYSEXNVGWVTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-Butoxyphenol

The butoxy group is introduced prior to sulfonation to leverage its electron-donating nature, directing sulfonation to the para position.

Procedure :

- Alkoxylation : 4-Hydroxybenzenesulfonic acid is treated with 1-bromobutane in the presence of K₂CO₃ in DMF at 80°C for 12 h, yielding 4-butoxybenzenesulfonic acid.

- Chlorination : The sulfonic acid is refluxed with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) for 4 h, producing 4-butoxybenzenesulfonyl chloride.

Yield : 78–85% after recrystallization from hexane.

Characterization :

- ¹H NMR (CDCl₃): δ 1.02 (t, 3H, -CH₂CH₂CH₂CH₃), 1.56 (m, 2H, -CH₂CH₂CH₂CH₃), 1.82 (m, 2H, -CH₂CH₂CH₂CH₃), 4.12 (t, 2H, -OCH₂-), 7.12 (d, 2H, Ar-H), 7.89 (d, 2H, Ar-H).

- IR : 1372 cm⁻¹ (S=O asym), 1176 cm⁻¹ (S=O sym).

Synthesis of 3-(1H-Imidazol-1-yl)Propan-1-Amine

Nucleophilic Substitution of 3-Bromopropylamine

Imidazole undergoes alkylation with 3-bromopropylamine hydrobromide under basic conditions.

Procedure :

- Reaction : Imidazole (1.2 equiv) and 3-bromopropylamine hydrobromide (1.0 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 60°C for 24 h.

- Workup : The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Yield : 62% as a pale-yellow oil.

Characterization :

- ¹H NMR (D₂O): δ 1.98 (quintet, 2H, -CH₂CH₂CH₂-), 2.85 (t, 2H, -CH₂NH₂), 4.25 (t, 2H, -CH₂N-Imidazole), 7.12 (s, 1H, Imidazole-H), 7.45 (s, 1H, Imidazole-H), 8.65 (s, 1H, Imidazole-H).

Coupling of Sulfonyl Chloride and Amine

Sulfonamide Bond Formation

The final step involves nucleophilic attack of the amine on the sulfonyl chloride.

Procedure :

- Reaction : 4-Butoxybenzenesulfonyl chloride (1.0 equiv) is added dropwise to a stirred solution of 3-(1H-imidazol-1-yl)propan-1-amine (1.1 equiv) and triethylamine (2.0 equiv) in anhydrous DCM at 0°C. The mixture warms to room temperature and stirs for 6 h.

- Workup : The organic layer is washed with HCl (1M), NaHCO₃ (sat.), and brine, then dried over MgSO₄. Solvent removal yields the crude product, which is recrystallized from ethyl acetate.

Yield : 70–75% as a white crystalline solid.

Characterization :

- ¹H NMR (DMSO-d₆): δ 0.95 (t, 3H, -CH₂CH₂CH₂CH₃), 1.45 (m, 2H, -CH₂CH₂CH₂CH₃), 1.75 (m, 2H, -CH₂CH₂CH₂CH₃), 1.98 (quintet, 2H, -CH₂CH₂CH₂-), 2.85 (t, 2H, -CH₂NH-), 3.15 (t, 2H, -CH₂N-Imidazole), 4.02 (t, 2H, -OCH₂-), 6.95 (d, 2H, Ar-H), 7.25 (s, 1H, Imidazole-H), 7.45 (s, 1H, Imidazole-H), 7.82 (d, 2H, Ar-H), 8.55 (s, 1H, Imidazole-H).

- ESI-MS : m/z 378.2 [M+H]⁺.

Alternative Synthetic Routes and Optimization

Multi-Component Imine Cyclization (Patent WO2003016285A1)

A patent method for analogous sulfonamides employs imine intermediates:

- Imine Formation : 4-Amino-N-tert-butylbenzenesulfonamide reacts with butyraldehyde in toluene under azeotropic conditions.

- Cyclization : Tosylmethyl isocyanide (TosMIC) and K₂CO₃ in DMF at reflux yield an imidazole ring.

- Deprotection : Trifluoroacetic acid removes the tert-butyl group.

Adaptation Challenges :

- Butoxy installation requires prior functionalization of the benzene ring.

- Lower yields (55–60%) compared to the sulfonyl chloride route.

Comparative Analysis of Synthetic Routes

| Parameter | Sulfonyl Chloride Route | Multi-Component Route |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 52% | 28% |

| Scalability | High (gram-scale) | Moderate (mg-scale) |

| Purity | >98% (HPLC) | 90–95% |

| Key Advantage | Straightforward | Avoids sulfonyl chloride |

Industrial Considerations and Process Optimization

Solvent Selection

Catalysis

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves reaction rates in biphasic systems.

Chemical Reactions Analysis

4-butoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group or the imidazole ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to metal ions and enzymes, affecting their activity. The sulfonamide group can interact with proteins and other biomolecules, leading to changes in their function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s mono-imidazole substitution contrasts with symmetric bis-imidazole sulfonamides, which may exhibit stronger chelation or multivalent binding .

- Replacement of the 4-amino group (common in antimicrobial sulfonamides like sulfamethizole) with butoxy shifts electronic properties, likely reducing antibacterial efficacy but enabling alternative targets .

Physicochemical Properties

Solubility and Lipophilicity

pKa and Electronic Effects

- The 4-butoxy group is electron-donating via resonance, reducing sulfonamide acidity compared to 4-amino derivatives (e.g., sulfamethizole), which are strongly electron-withdrawing. This may alter binding to targets like carbonic anhydrase .

Biological Activity

4-butoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a butoxy group, an imidazole ring, and a benzenesulfonamide moiety, contributing to its unique chemical reactivity and biological properties. The molecular structure is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Imidazole Ring : This component can bind to metal ions and enzymes, potentially altering their activity.

- Sulfonamide Group : It interacts with proteins and other biomolecules, influencing their function.

These interactions can lead to various biological effects, including inhibition of microbial growth and modulation of enzymatic activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The following table summarizes key findings from recent studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | High |

| Escherichia coli | 64 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | High |

Case Studies

-

Case Study on Antifungal Activity :

A study evaluated the antifungal properties of this compound against Candida species. The compound showed promising results with an MIC of 16 µg/mL against C. albicans, suggesting potential for treating fungal infections. -

Antimicrobial Efficacy in Clinical Isolates :

Another research project tested the compound against clinical isolates of resistant bacterial strains. Results indicated that the compound retained efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in antibiotic resistance scenarios.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-butoxybenzenesulfonamide | Lacks imidazole ring | Limited antimicrobial activity |

| N-(3-imidazol-1-ylpropyl)benzenesulfonamide | No butoxy group | Moderate antimicrobial activity |

| 4-butoxy-N-(3-pyridylpropyl)benzenesulfonamide | Contains pyridine instead of imidazole | Different spectrum of activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-butoxy-N-(3-imidazol-1-ylpropyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of a benzenesulfonyl chloride intermediate with a substituted imidazole-propylamine derivative. Key steps include:

- Step 1 : Preparation of the benzenesulfonyl chloride intermediate via chlorosulfonation of 4-butoxybenzene under controlled anhydrous conditions .

- Step 2 : Coupling with 3-imidazol-1-ylpropylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .

- Optimization : Reaction yields depend on solvent purity, stoichiometric ratios (e.g., 1.2:1 amine-to-sulfonyl chloride), and inert atmosphere to prevent hydrolysis. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with imidazole protons appearing as singlet(s) near δ 7.5–8.0 ppm and sulfonamide protons as broad signals .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for chlorine-containing derivatives .

Q. What are the primary biological targets or therapeutic areas under investigation for this compound?

- Methodological Answer : The compound’s sulfonamide and imidazole moieties suggest interactions with enzymes (e.g., carbonic anhydrase) or receptors (e.g., histamine receptors). Preliminary studies on analogous compounds indicate:

- Antimicrobial Activity : Assessed via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria .

- Anti-inflammatory Potential : Evaluated through COX-2 inhibition assays and cytokine profiling in macrophage models .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density functional theory (DFT) predicts electron distribution at the sulfonamide group, guiding modifications to improve binding affinity .

- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., COX-2), identifying favorable substituents for synthesis .

- Machine Learning : Training models on existing SAR data (e.g., IC50 values) prioritizes derivatives for experimental validation .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell line passage number) to minimize variability .

- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., compound solubility, assay incubation time) contributing to discrepancies .

- Orthogonal Assays : Validate results with complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What strategies optimize yield and selectivity in large-scale synthesis for preclinical studies?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce byproduct formation .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility for multi-gram synthesis .

- Crystallization Optimization : Solvent-antisolvent systems (e.g., ethanol/water) improve crystal purity and yield .

Q. How do structural modifications (e.g., substituent changes on the benzene ring) affect pharmacokinetic properties?

- Methodological Answer :

- LogP Analysis : Measure octanol/water partition coefficients to predict membrane permeability. Hydrophobic substituents (e.g., butoxy) enhance absorption but may reduce solubility .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., imidazole ring oxidation) and guide fluorination or methylation to block degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.